4-Butoxy-3-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

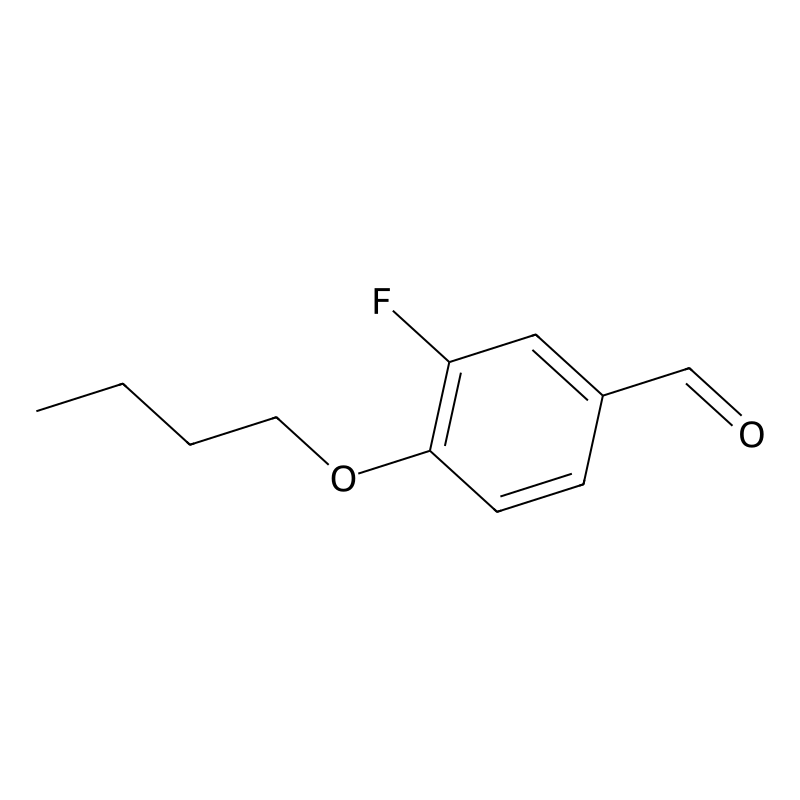

4-Butoxy-3-fluorobenzaldehyde is an organic compound classified as a fluorinated aromatic aldehyde. Its chemical formula is , and it has a molecular weight of 196.22 g/mol. The compound features a butoxy group and a fluorine atom attached to a benzaldehyde moiety, specifically at the para and meta positions, respectively. This unique structure imparts distinct chemical properties and potential biological activities to the compound.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid or other derivatives using oxidizing agents such as chromium trioxide or potassium permanganate.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The fluorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling its use as an intermediate in various chemical processes.

The synthesis of 4-butoxy-3-fluorobenzaldehyde typically involves several methods:

- Halogen Exchange Reaction: This method can be employed to introduce the fluorine atom onto a butoxy-substituted benzaldehyde precursor.

- Direct Fluorination: Utilizing fluorinating agents under controlled conditions to achieve selective substitution at the desired position on the aromatic ring.

- Catalytic Hydrogenation: On an industrial scale, catalytic methods may be used for efficient production, often employing palladium or platinum catalysts.

The choice of method depends on the desired yield, purity, and scale of production .

4-Butoxy-3-fluorobenzaldehyde serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used as an intermediate in the development of new therapeutic agents.

- Material Science: Employed in creating specialty chemicals with enhanced properties.

- Research

Interaction studies involving 4-butoxy-3-fluorobenzaldehyde focus on its reactivity with biological molecules. Preliminary investigations suggest that its structural components may influence binding affinity to enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 4-butoxy-3-fluorobenzaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Butoxybenzaldehyde | Lacks fluorine; only contains butoxy group | Different reactivity and potential biological activity |

| 3-Fluorobenzaldehyde | Lacks butoxy group; fluorine at meta position | Altered solubility and reactivity |

| 4-Chlorobenzaldehyde | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 3,5-Difluorobenzaldehyde | Contains two fluorine atoms | Increased electronegativity leading to different interactions |

Uniqueness: The combination of both a butoxy group and a fluorine atom in 4-butoxy-3-fluorobenzaldehyde enhances its stability and solubility compared to similar compounds. This unique structure may also affect its biological activity, making it a subject of interest for further research .